

# In Silico ADME Properties of Xyloketal A: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Xyloketal A

Cat. No.: B1250557

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## Introduction

**Xyloketal A** is a naturally occurring compound first isolated from the mangrove fungus *Xylaria* sp.[1] As with many novel natural products, understanding its potential as a therapeutic agent requires a thorough evaluation of its pharmacokinetic profile. In the early stages of drug discovery and development, in silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are invaluable. These computational approaches offer a rapid and cost-effective means to assess the drug-like qualities of a molecule, helping to identify potential liabilities and guide further experimental work.

This technical guide provides a detailed overview of the in silico ADME properties of **Xyloketal A**. The data presented herein is a compilation of information from publicly available databases and predictions generated using established computational models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of **Xyloketal A**.

## Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. The following table summarizes the computed physicochemical properties of **Xyloketal A**, obtained from the PubChem database (CID 10994129).[1]

Property	Value	Unit	Data Source
Molecular Formula	C27H36O6	PubChem[1]	PubChem[1]
Molecular Weight	456.6	g/mol	
XLogP3	3.6	PubChem	
Hydrogen Bond Donors	0	PubChem	
Hydrogen Bond Acceptors	6	PubChem	
Rotatable Bond Count	0	PubChem	PubChem
Topological Polar Surface Area (TPSA)	55.4	Å <sup>2</sup>	
Heavy Atom Count	33	PubChem	
Complexity	913	PubChem	

## Pharmacokinetic Predictions (ADME)

The ADME profile of a drug candidate determines its bioavailability and residence time in the body. The following sections detail the predicted ADME properties of **Xyloketal A**.

### Absorption

The absorption of a drug, particularly after oral administration, is a critical factor for its efficacy. Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are presented below.

Parameter	Prediction
Gastrointestinal (GI) Absorption	High
Blood-Brain Barrier (BBB) Permeant	Yes

These predictions are based on the BOILED-Egg (Brain Or IntestinaL EstimateD permeation) model, which relies on lipophilicity (WLOGP) and polarity (TPSA).[\[2\]](#)[\[3\]](#)

## Metabolism

The metabolic stability of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. The predicted inhibition of major CYP isoforms by **Xyloketal A** is summarized in the following table.

CYP Isoform	Prediction
CYP1A2	Inhibitor
CYP2C19	Non-inhibitor
CYP2C9	Inhibitor
CYP2D6	Non-inhibitor
CYP3A4	Inhibitor

Note: These are predictions and require experimental validation.

## Drug-Likeness and Medicinal Chemistry

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. One of the most widely used guidelines is Lipinski's Rule of Five.

### Lipinski's Rule of Five

This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

- Molecular weight  $\leq 500$  g/mol
- LogP  $\leq 5$
- Hydrogen bond donors  $\leq 5$

- Hydrogen bond acceptors  $\leq 10$

The table below evaluates **Xyloketal A** against these criteria.

Rule	Value	Conformance
Molecular Weight ( g/mol )	456.6	Yes
LogP	3.6	Yes
Hydrogen Bond Donors	0	Yes
Hydrogen Bond Acceptors	6	Yes
Violations	0	Yes

**Xyloketal A** does not violate any of Lipinski's rules, suggesting a favorable profile for oral bioavailability.

## Computational Methodology

The in silico ADME and physicochemical properties presented in this guide were predicted using the SwissADME web tool.<sup>[4][5][6]</sup> This platform utilizes a variety of established models to estimate the pharmacokinetic properties of small molecules.

## Prediction of Physicochemical Properties

The physicochemical properties such as molecular weight, LogP, and TPSA were calculated based on the chemical structure of **Xyloketal A**. The LogP value, a measure of lipophilicity, is a consensus prediction from five different methods.

## Prediction of Pharmacokinetics

- Gastrointestinal Absorption and BBB Permeation: These were predicted using the BOILED-Egg model.<sup>[2][3]</sup> This model is a graphical method that plots the predicted lipophilicity (WLOGP) against the polarity (TPSA) of a molecule. Compounds falling within the "white" of the egg are predicted to have high GI absorption, while those in the "yolk" are predicted to permeate the blood-brain barrier.<sup>[3][7]</sup>

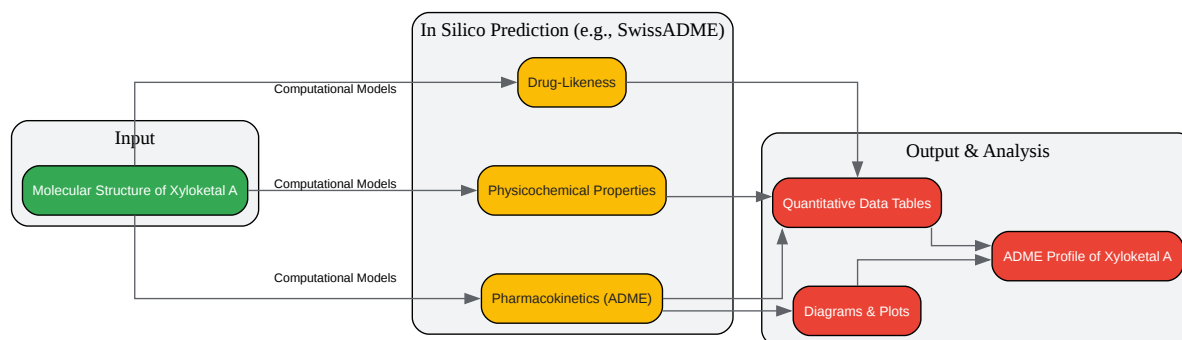
- Metabolism: The potential for **Xyloketal A** to inhibit major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) was predicted using support vector machine (SVM) models.[8]

## Prediction of Drug-Likeness

The evaluation against Lipinski's Rule of Five was performed by comparing the calculated physicochemical properties of **Xyloketal A** to the defined thresholds.

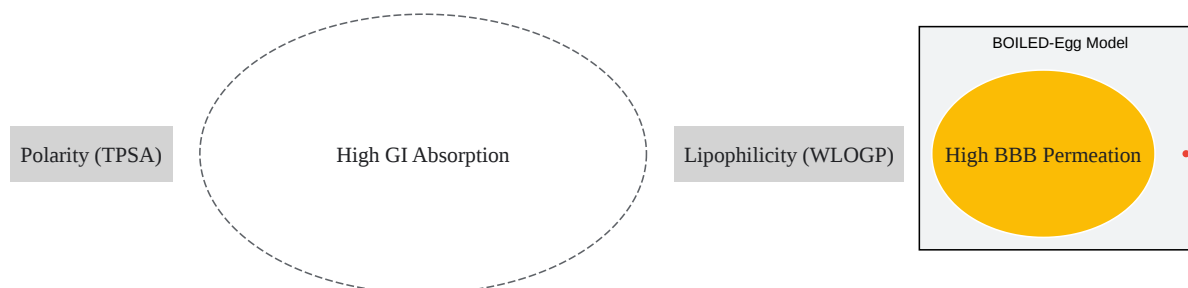
## Visualizations

The following diagrams illustrate key aspects of the in silico ADME prediction process and the relationships between the physicochemical properties and the predicted pharmacokinetic outcomes.



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Caption: Workflow for in silico ADME prediction of **Xyloketal A**.



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Caption: Conceptual diagram of the BOILED-Egg model for **Xyloketal A**.

## Conclusion

The in silico analysis of **Xyloketal A** suggests a promising ADME profile for a potential drug candidate. It exhibits physicochemical properties that are favorable for oral bioavailability, with no violations of Lipinski's Rule of Five. Predictions indicate high gastrointestinal absorption and the potential to cross the blood-brain barrier. However, the predicted inhibition of several key cytochrome P450 enzymes warrants further investigation, as this could indicate a potential for drug-drug interactions. The data and models presented in this technical guide provide a solid foundation for guiding future preclinical studies to experimentally validate these in silico findings.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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